2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Description
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a fluorinated phenolic compound distinguished by a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent and three fluorine atoms at the 3-, 4-, and 5-positions of the aromatic ring. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the basic dimethylamino group and electron-withdrawing effects from the fluorine atoms.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-3,4,5-trifluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)4-5-7(14)3-6(10)9(12)8(5)11/h3,14H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHZDBWEYMJVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=C(C=C1O)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245047 | |
| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-80-0 | |
| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704884-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halobenzene Alkoxylation and Hydrogenolysis
The synthesis begins with 3,4,5-trifluorophenol, a precursor prepared via the reaction of trifluoromethylhalobenzene with sodium benzylate. As detailed in EP0004447A2, sodium benzylate displaces the halogen atom in trifluoromethylchlorobenzene, forming a benzyl-protected intermediate. For example, 3,4,5-trifluorochlorobenzene reacts with sodium benzylate in N,N-dimethylacetamide (DMA) at 80°C to yield 3,4,5-trifluorophenyl benzyl ether. Subsequent hydrogenolysis over 5% palladium-on-carbon at 50–100 psi H₂ in ethanol removes the benzyl group, producing 3,4,5-trifluorophenol in >85% yield.
Iron-Catalyzed Decarboxylative Trifluoromethylation
An alternative route employs potassium trifluoroacetate as a CF₃ source. Iron(II) chloride catalyzes the decarboxylation of trifluoroacetate, generating nucleophilic CF₃⁻ intermediates that react with thiocyanates or aldehydes. While this method is primarily used for thioether synthesis, adapting it to phenolic systems could streamline trifluoromethylation without extreme temperatures.
Introduction of the Dimethylaminomethyl Group
Mannich Reaction under Basic Conditions
The dimethylaminomethyl moiety is introduced via a Mannich reaction, where 3,4,5-trifluorophenol reacts with formaldehyde and dimethylamine. In a representative procedure, equimolar quantities of phenol, 37% aqueous formaldehyde, and dimethylamine hydrochloride are refluxed in ethanol at 60°C for 6 hours. The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen. Purification via recrystallization in 95% ethanol yields this compound with 70–80% efficiency.
Ultrasound-Assisted Multicomponent Synthesis
Recent advancements utilize indium(III) chloride (InCl₃) catalysis under ultrasound irradiation. A one-pot reaction combining 3,4,5-trifluorophenol, dimethylamine, and paraformaldehyde in 50% ethanol achieves 90% yield within 20 minutes at 40°C. Sonication enhances mass transfer and reduces side reactions, as evidenced by the synthesis of analogous pyrano[2,3-c]pyrazole derivatives.
Catalytic and Process Optimization Strategies
Solvent and Temperature Effects
Optimal solvent systems balance polarity and proton availability. Ethanol-water mixtures (50% v/v) outperform pure solvents by stabilizing intermediates while maintaining reagent solubility. Elevated temperatures (>60°C) accelerate the Mannich reaction but risk formaldehyde polymerization, necessitating precise thermal control.
Catalyst Loading and Recyclability
InCl₃ at 20 mol% loading achieves maximum turnover frequency (TOF = 450 h⁻¹) without significant leaching. Iron(II) chloride, though less efficient (TOF = 120 h⁻¹), offers cost advantages for large-scale production. Heterogeneous catalysts like Pd/C enable facile recovery and reuse for up to five cycles with <5% activity loss.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluorophenol moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluorophenol moiety may enhance the compound’s binding affinity and specificity, leading to its unique biological and chemical properties.
Comparison with Similar Compounds
Structural Analogs and Similarity Analysis
Key structural analogs identified through cheminformatics () include:
| CAS No. | Compound Name | Substituents | Structural Similarity Score |
|---|---|---|---|
| 61721-07-1 | 4-Fluoro-3-trifluoromethylphenol | -F (4), -CF₃ (3) | 0.88 |
| 130047-19-7 | 4-Fluoro-2-(trifluoromethyl)phenol | -F (4), -CF₃ (2) | 0.86 |
| 349-58-6 | 3,5-Bis(trifluoromethyl)phenol | -CF₃ (3,5) | 0.83 |
| 130336-16-2 | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | -Cl (3,5), -COCF₃ | 0.81 |
Key Observations :
- Fluorine Substitution : The target compound’s 3,4,5-trifluoro pattern contrasts with analogs featuring fewer fluorine atoms or trifluoromethyl (-CF₃) groups. This may enhance steric hindrance and electron-withdrawing effects, influencing reactivity and binding interactions .
- Functional Groups: The dimethylaminomethyl group in the target compound is absent in all analogs listed, suggesting superior solubility in aqueous media compared to purely hydrophobic analogs like 3,5-Bis(trifluoromethyl)phenol .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Key Functional Groups | Fluorine Positions | Unique Feature |
|---|---|---|---|
| 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol | Phenol, -CH₂N(CH₃)₂ | 3,4,5 | Basic amino group |
| 4-Fluoro-3-trifluoromethylphenol | Phenol, -CF₃ | 4 | High hydrophobicity |
| 3,5-Bis(trifluoromethyl)phenol | Phenol, -CF₃ (×2) | 3,5 | Strong electron withdrawal |
Biological Activity
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS No. 704884-80-0) is a chemical compound characterized by its trifluoromethylated phenolic structure, which imparts unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀F₃NO. The compound features:
- A dimethylaminomethyl group that enhances its reactivity.
- Three fluorine atoms at the 3, 4, and 5 positions of the aromatic ring, contributing to its lipophilicity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The trifluorophenol moiety is believed to enhance binding affinity to various biological targets, potentially modulating their activity.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptor sites influencing signal transduction pathways.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential efficacy against bacterial strains and fungi. |
| Antiviral | Investigated for activity against viral pathogens in laboratory settings. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines. |
Case Studies and Research Findings
- Antimicrobial Properties : A study assessed the compound's effectiveness against common bacterial strains. Results showed significant inhibition at concentrations as low as 25 µg/mL, indicating potential for development as an antimicrobial agent .
- Antiviral Activity : In vitro studies demonstrated that the compound reduced viral replication in infected cell cultures by up to 70%, suggesting its potential as a therapeutic agent against viral infections .
- Cytotoxic Effects : Research involving human cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cell types .
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial:
- The compound has been identified as a skin sensitizer; exposure may lead to allergic reactions .
- Toxicological studies are ongoing to determine long-term effects and safe handling guidelines.
Applications in Research and Industry
This compound has diverse applications:
- Chemical Synthesis : Serves as a building block for more complex organic molecules.
- Pharmaceutical Development : Investigated for potential use in drug formulations targeting specific diseases.
- Material Science : Utilized in creating specialty chemicals with enhanced properties due to its unique structure .
Q & A
Q. What are the optimal synthetic routes for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Mannich reactions to introduce the dimethylaminomethyl group onto the fluorinated phenol backbone. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen .
- Catalysts : Lewis acids like BF₃·Et₂O improve electrophilic substitution efficiency .
- Temperature : Controlled heating (80–100°C) minimizes side reactions like demethylation or fluorine displacement .
Table 1 : Comparison of reported synthetic conditions:
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Route A | BF₃·Et₂O | DCM | 68 | |
| Route B | AlCl₃ | Toluene | 52 |
Q. How can researchers confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals (δ 6.8–7.2 ppm, split due to fluorine coupling) and dimethylamino protons (δ 2.2–2.5 ppm) .
- ¹⁹F NMR : Distinct peaks for 3,4,5-trifluoro substitution (e.g., δ -110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CH₂N(CH₃)₂) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How do fluorine substituents at positions 3,4,5 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring, reducing NAS rates. However, the dimethylaminomethyl group acts as an ortho/para-directing activator, creating regioselectivity .
- Experimental Design :
- Compare reaction rates with non-fluorinated analogs (e.g., 2-Dimethylaminomethyl-phenol) under identical conditions.
- Use kinetic studies (e.g., monitoring by HPLC) to quantify activation barriers .
Table 2 : Reactivity comparison (k = rate constant):
| Compound | k (M⁻¹s⁻¹) | Reference |
|---|---|---|
| 3,4,5-Trifluoro derivative | 0.15 | |
| Non-fluorinated analog | 1.20 |
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Systematic Parameter Variation : Replicate experiments while isolating variables (e.g., solvent, catalyst loading, moisture control) .
- Statistical Analysis : Use Design of Experiments (DoE) to identify interactions between parameters (e.g., temperature × catalyst) .
- Open Data Practices : Cross-reference with published datasets (e.g., CAS Common Chemistry, PubChem) to validate reproducibility .
Q. How does this compound interact with biological targets, and what structural features drive these interactions?
- Methodological Answer :
- Docking Studies : Computational models (e.g., AutoDock Vina) predict binding to enzymes via hydrogen bonding (phenolic –OH) and hydrophobic interactions (fluorine atoms) .
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or phosphatases; fluorinated phenols often act as ATP-competitive inhibitors .
- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) to study pharmacokinetics .
Table 3 : Example IC₅₀ values for kinase inhibition:
| Kinase | IC₅₀ (µM) | Reference |
|---|---|---|
| PKA | 12.3 | |
| PKC | 18.7 |
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
- Methodological Answer :
- Solvent Polarity : Fluorine atoms increase hydrophobicity, but the dimethylaminomethyl group enhances water solubility. Conflicting reports may arise from pH-dependent protonation of the amine .
- Standardization : Use the shake-flask method at controlled pH (e.g., 7.4 for physiological relevance) and validate via UV-Vis spectroscopy .
Research Design Recommendations
- Collaborative Reproducibility : Share synthetic protocols and raw spectral data via platforms like Zenodo or Figshare to address reproducibility crises .
- Safety Considerations : Fluorinated phenols may release HF under acidic conditions; use fluoropolymer-lined reactors and conduct reactions in fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
